Gallin
Description
Significance of β-Glucogallin as a Key Intermediate in Polyphenol Metabolism
β-Glucothis compound is recognized as a key intermediate and the first committed step in the biosynthesis of hydrolyzable tannins, including gallotannins and ellagitannins. researchgate.netfrontiersin.orgresearchgate.netnih.govplos.orgmdpi.comresearchgate.net The formation of gallic acid, a precursor to β-glucothis compound, occurs through the shikimate pathway. frontiersin.org β-Glucothis compound is formed by the enzymatic transfer of a galloyl group from gallic acid to glucose. ontosight.ai This initial step is crucial as it channels metabolic flux towards the synthesis of higher galloylated glucose esters and subsequently, hydrolyzable tannins. plos.org β-Glucothis compound serves as both an acyl acceptor and, importantly, as the principal acyl donor for the subsequent galloylation steps in the biosynthesis of gallotannins. researchgate.netfrontiersin.orgutu.fi
Overview of β-Glucothis compound's Role in Biosynthesis of Hydrolyzable Tannins and Gallotannins
The biosynthesis of hydrolyzable tannins and gallotannins initiates with the formation of β-glucothis compound. researchgate.netnih.govnih.govontosight.ai This process is catalyzed by a UDP-glucose: gallic acid glucosyltransferase (UGT), which facilitates the esterification between gallic acid and UDP-glucose, yielding β-glucothis compound and UDP. wikipedia.orgmdpi.comwikipedia.orgnih.govqmul.ac.uk Enzymes belonging to the UGT84A clade have been identified as catalyzing this critical reaction. plos.orgmdpi.comnih.govuniprot.org
Following its formation, β-glucothis compound acts as the central building block for the synthesis of more complex gallotannins. frontiersin.orgutu.fi A series of position-specific galloylation steps occur, where galloyl groups are successively added to the glucose core of β-glucothis compound. frontiersin.orgutu.fi This process is mediated by specific galloyltransferases, which utilize β-glucothis compound as the galloyl donor. frontiersin.orgutu.fiontosight.ainih.govoup.com The metabolic sequence typically proceeds from β-glucothis compound to form compounds like 1,6-digalloylglucose, 1,2,6-trigalloylglucose, 1,2,3,6-tetragalloylglucose, and finally, 1,2,3,4,6-pentagalloylglucose (PGG). frontiersin.org PGG is considered a simple galloyl glucose ester and represents a key intermediate from which more complex gallotannins, characterized by meta-depside groups, are formed by the attachment of further galloyl residues. frontiersin.orgoup.com In the biosynthesis of ellagitannins, which are also a type of hydrolyzable tannin, PGG serves as a precursor, undergoing oxidative coupling of adjacent galloyl groups catalyzed by laccases to form hexahydroxydiphenoyl (HHDP) groups. nih.govoup.com
Enzyme studies have demonstrated that β-glucothis compound is required as a principal acyl donor for the biosynthesis of gallotannins, with enzymes catalyzing the transformation of in situ formed β-glucothis compound to di- and trigalloylglucose without other cofactors. frontiersin.org β-Glucothis compound has been shown to function as both an acyl acceptor and an efficient acyl donor in these conversions. frontiersin.org
Historical Context of β-Glucothis compound Research and Discovery
The compound 1-O-galloyl-β-D-glucopyranose, the chemical name for β-glucothis compound, was isolated and characterized over a century ago as the simplest member of gallotannins. frontiersin.org Early research into β-glucothis compound focused on its synthesis and occurrence in plants. Georg G. Gross and collaborators conducted significant work in the 1980s and 1990s, which greatly advanced the understanding of galloylglucose and gallotannin biosynthesis. utu.fiwikipedia.orgnih.govqmul.ac.uk Gross's studies, particularly in oak leaves, demonstrated the enzymatic synthesis of β-glucothis compound from UDP-glucose and gallic acid, identifying the enzyme responsible as UDP-glucose: gallate glucosyltransferase. wikipedia.orgqmul.ac.uk This work established the crucial role of β-glucothis compound as the initial metabolite in the gallotannin biosynthetic pathway. utu.fi Further research has continued to elucidate the specific enzymes and genetic basis controlling β-glucothis compound formation and its subsequent conversion into various hydrolyzable tannins in different plant species. researchgate.netnih.govplos.orgmdpi.comresearchgate.net
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LVLKYCPKIGYCSNTCSKTQIWATSHGCKMYCCLPASWKWK |
Origin of Product |
United States |
Structural Elucidation and Chemical Characterization of β Glucogallin
Spectroscopic Methods for Structure Elucidation of β-Glucogallin and its Analogues
Spectroscopic techniques are indispensable tools for the initial characterization of natural products like β-glucothis compound. columbia.edu Methods such as Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy provide key information about the molecule's electronic structure and functional groups.
UV-Visible Spectroscopy: This technique provides information on electronic transitions within the molecule, particularly in systems with conjugated or aromatic features. columbia.edu The galloyl moiety of β-glucothis compound, with its aromatic ring and carbonyl group, is expected to be the primary chromophore. For related compounds, such as β-glucan nanoparticles, a UV absorbance peak at 260 nm has been noted, indicating the presence of a carbonyl group. researchgate.net However, studies on other β-D-glucan structures have sometimes shown no distinct peaks in the 220-400 nm range. researchgate.net
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For β-glucothis compound, characteristic absorption bands would be expected for the hydroxyl (-OH) groups of both the glucose and galloyl moieties, the carbonyl (C=O) of the ester linkage, C-O bonds, and the aromatic C=C bonds of the galloyl group. While a specific full-spectrum analysis for β-glucothis compound is not detailed in the reviewed literature, analysis of related β-glucans shows characteristic peaks that confirm their structure. researchgate.net Gas-phase IR spectroscopy has also proven effective in distinguishing between α- and β-linked glycans based on diagnostic signatures. mpg.de
Mass Spectrometry Techniques in β-Glucothis compound Structural Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. Coupled with liquid chromatography (LC-MS), it is a powerful method for identifying compounds in complex mixtures.
The structural identity of β-glucothis compound has been unequivocally confirmed using high-resolution mass spectrometry. nih.gov In one key study, LC-MS accurate mass analysis was performed on the purified compound. The analysis identified a sodium adduct of the molecule, [M+Na]⁺, with an experimental mass-to-charge ratio (m/z) of 355.0624. This value was in close agreement with the calculated m/z of 355.0606 for the molecular formula C₁₃H₁₆O₁₀Na, confirming the composition of β-glucothis compound. nih.govplos.org
Further analysis using tandem mass spectrometry (MS/MS) can reveal structural details through controlled fragmentation of the parent ion. During the analysis of β-glucothis compound, a peak at m/z 687.089 was also observed. nih.govplos.org Subsequent MS/MS analysis of this ion confirmed it to be a sodium-adducted aggregate of two β-glucothis compound molecules, [2M+Na]⁺. The formation of such aggregates is a known phenomenon for saccharides during LC-MS analysis. nih.gov
| Ion Species | Experimental m/z | Calculated m/z | Technique | Reference |
|---|---|---|---|---|
| [M+Na]⁺ | 355.0624 | 355.0606 | LC-MS Accurate Mass Analysis | nih.gov |
| [2M+Na]⁺ | 687.089 | N/A | LC-MS/MS | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for β-Glucothis compound Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov Both ¹H and ¹³C NMR have been used to definitively identify β-glucothis compound. nih.gov
The ¹H NMR spectrum provides information on the number and type of protons. For β-glucothis compound, the spectrum shows a characteristic singlet for the two aromatic protons of the galloyl ring and a distinct doublet for the anomeric proton (H-1') of the glucose unit. nih.gov The observed coupling constant for this anomeric proton (J = 7.8 Hz) is crucial, as it confirms the β-configuration of the glycosidic linkage. nih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum of β-glucothis compound shows 11 distinct signals, corresponding to all non-equivalent carbons in the molecule, including the ester carbonyl carbon, aromatic carbons, and the carbons of the glucose moiety. nih.gov
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| ¹H | acetone-d₆ and D₂O | 7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m) | nih.gov |
| ¹³C | DMSO-d₆ | 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0 | nih.gov |
Beyond structural identification, NMR is a primary tool for studying the three-dimensional conformation of molecules in solution. For glycosides like β-glucothis compound, this involves determining the orientation around the glycosidic bond and the puckering of the glucose ring.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like 2D NOESY and ROESY are used to identify protons that are close to each other in space (typically < 5 Å), regardless of their through-bond connectivity. columbia.edulibretexts.org An NOE between the anomeric proton of glucose and protons on the galloyl ring would provide direct evidence for the spatial arrangement around the ester linkage. While specific NOESY studies on β-glucothis compound are not detailed, this method is standard for determining the 3D shapes of saccharides. nih.gov
J-Coupling Constant Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. researchgate.net Analysis of the various coupling constants within the glucose ring allows for the determination of its preferred chair conformation (e.g., ⁴C₁). The reported J-coupling of 7.8 Hz for the anomeric proton is consistent with a trans-diaxial relationship with H-2', which is characteristic of a β-anomer in a ⁴C₁ chair conformation. nih.govlibretexts.org
Biosynthetic Pathways and Regulation of β Glucogallin in Biological Systems
Shikimate Pathway Precursors for Gallic Acid Formation
Gallic acid (GA), the acyl donor for β-glucogallin synthesis, is primarily derived from the shikimate pathway. frontiersin.orgnih.govresearchgate.netfrontiersin.org This central metabolic route, starting from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), is essential for the synthesis of aromatic amino acids and various plant secondary metabolites. researchgate.netfrontiersin.org
While the precise steps leading to gallic acid from the shikimate pathway have been debated, evidence strongly suggests that 3-dehydroshikimic acid (3-DHS), an intermediate in the pathway, is a key precursor. nih.govresearchgate.nettandfonline.comutu.fi The conversion of 3-DHS to gallic acid is thought to be catalyzed by a specific dehydrogenase, identified in some organisms as shikimate dehydrogenase (SDH). nih.govfrontiersin.orgutu.finih.gov Studies have shown that SDH, traditionally known for catalyzing the reduction of 3-DHS to shikimic acid, is also required for GA production in organisms like Escherichia coli and Juglans regia (walnut). nih.govnih.gov
Alternative or minor pathways for gallic acid formation have also been proposed, including routes involving phenylpropanoid compounds like phenylalanine and trans-cinnamic acid, although the direct conversion from 3-DHS appears to be the major pathway in many organisms. researchgate.nettandfonline.com
Enzymatic Synthesis of β-Glucothis compound: Role of UDP-Glucose:Gallate 1-O-Galloyltransferase
The formation of β-glucothis compound is catalyzed by an enzyme that mediates the esterification of gallic acid and glucose. frontiersin.orgwikipedia.orgoup.com This enzyme is known as UDP-glucose:gallate 1-O-galloyltransferase (UGGT) or gallate 1-beta-glucosyltransferase. wikipedia.orgnih.govmdpi.com The reaction utilizes UDP-glucose as the activated glucose donor, transferring the glucose moiety to the carboxyl group of gallic acid to form β-glucothis compound and UDP. frontiersin.orgwikipedia.orgnih.govacs.org This step is considered the first committed step and a key metabolic control point in the biosynthesis of hydrolyzable tannins. frontiersin.orgwikipedia.org
Characterization of Key Enzymes in β-Glucothis compound Biosynthesis
UGGTs responsible for β-glucothis compound formation have been identified and characterized in various plant species, including oak (Quercus spp.), sumac (Rhus typhina), strawberry (Fragaria × ananassa, Fragaria vesca), raspberry (Rubus idaeus), grapevine (Vitis vinifera), tea plant (Camellia sinensis), pomegranate (Punica granatum), walnut (Juglans regia), and Canarium album. researchgate.netoup.comnih.govmdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.orgoup.comfrontiersin.org These enzymes belong to the UDP-glycosyltransferase (UGT) family, specifically the UGT84A subfamily in many plants. mdpi.comresearchgate.netresearchgate.netfrontiersin.org
Characterization studies have revealed that these UGTs can exhibit substrate promiscuity, catalyzing the formation of glucose esters with various (hydroxyl)benzoic and (hydroxyl)cinnamic acids in addition to gallic acid. oup.comnih.gov Kinetic studies and site-directed mutagenesis have been employed to understand the factors influencing substrate preference and catalytic activity. oup.commdpi.comnih.gov For instance, studies on UGT84A77 from Canarium album have determined optimal pH and temperature conditions for its activity and calculated kinetic parameters for gallic acid and UDP-glucose substrates. mdpi.com
Mechanistic Studies of β-Glucothis compound Forming Enzymes
Mechanistic studies of UGGTs highlight their role in catalyzing the nucleophilic acyl transfer, a characteristic reaction of plant galloyltransferases. researchgate.net The enzyme facilitates the transfer of the glucose from UDP-glucose to gallic acid, forming the ester bond in β-glucothis compound. wikipedia.orgnih.govacs.org Research on recombinant UGGTs, such as FaUGT84A22-1 from strawberry, has confirmed their ability to catalyze the glycosylation of gallic acid with UDP-glucose as the galloyl donor in in vitro enzymatic assays. oup.com
While β-glucothis compound is the initial product, it also serves as the primary acyl donor for subsequent galloylation steps in gallotannin synthesis. frontiersin.orgutu.fi This dual role as both an acyl acceptor (during its formation) and an efficient acyl donor (for further galloylation) is a key aspect of its function in tannin biosynthesis. nih.govutu.fi
Positional Specificity in Galloylglucose Formation and Subsequent Gallotannin Synthesis
Following the formation of β-glucothis compound, the biosynthesis of gallotannins proceeds through a series of sequential galloylation steps, where additional galloyl residues are attached to the glucose core. researchgate.netutu.fi A notable feature of this process is the strict positional specificity observed in the initial galloylation steps. researchgate.netutu.finih.gov
The galloylation typically occurs in a specific order on the hydroxyl groups of the glucose moiety: first the 1-OH (forming β-glucothis compound), followed by the 6-OH, then the 2-OH, the 3-OH, and finally the 4-OH, leading to the formation of 1,2,3,4,6-pentagalloylglucose (PGG). frontiersin.orgoup.comutu.finih.gov This positional specificity is primarily dictated by the action of specific galloyltransferases. utu.fi β-Glucothis compound acts as the main acyl donor in these transesterification reactions, transferring its galloyl group to the available hydroxyl positions on glucose or other galloylglucose intermediates. acs.orgoup.comutu.fi
While the initial steps show high positional specificity, the formation of more complex gallotannins with meta-depside linkages from PGG can exhibit slightly less strict positional preferences depending on the specific galloyltransferases involved. researchgate.netutu.fi
Genetic and Molecular Control of β-Glucothis compound Biosynthesis in Plants and Microorganisms
The biosynthesis of β-glucothis compound is under genetic and molecular control, primarily regulated through the expression and activity of the key enzyme, UDP-glucose:gallate 1-O-galloyltransferase (UGGT). tandfonline.comnih.govnih.gov Genes encoding UGGTs involved in β-glucothis compound formation have been identified and studied in various organisms. oup.commdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.org
In plants, studies using multi-omics approaches, including transcriptomics and metabolomics, have helped identify candidate genes involved in hydrolyzable tannin biosynthesis, with UGGTs frequently highlighted as key enzymes. researchgate.netresearchgate.netoup.com For example, UGT84A13 has been confirmed as a pivotal enzyme for β-glucothis compound biosynthesis in oak species, and its differential expression is a main factor contributing to varying β-glucothis compound and hydrolyzable tannin accumulation in different oak species. researchgate.netiiim.res.in Transcriptional regulation of these UGGT genes, involving transcription factors like WRKY32/59, also plays a role in controlling their expression levels. researchgate.net
In microorganisms, metabolic engineering approaches have been used to enhance the production of gallic acid and subsequently β-glucothis compound. researchgate.net This involves integrating biosynthetic pathway genes into the genome, balancing carbon flux, and strengthening the shikimate pathway. researchgate.net Screening for efficient gallate 1-O-glucosyltransferases has enabled the de novo biosynthesis of β-glucothis compound in recombinant Escherichia coli strains. researchgate.net
Comparative Biosynthesis Across Different Organisms (e.g., Plants, Bacteria, Fungi)
The biosynthesis of gallic acid, the precursor of β-glucothis compound, occurs in plants, bacteria, and fungi, primarily through the shikimate pathway. nih.govresearchgate.net While the core pathway is conserved, there can be variations in the specific enzymes and regulatory mechanisms involved. For instance, the role of shikimate dehydrogenase (SDH) in gallic acid production has been demonstrated in both plants (Juglans regia) and bacteria (Escherichia coli). nih.govnih.gov
The subsequent step, the formation of β-glucothis compound from gallic acid and UDP-glucose, is catalyzed by UDP-glucose:gallate 1-O-galloyltransferase (UGGT). This enzymatic activity has been extensively studied in plants, where β-glucothis compound serves as the entry point into the hydrolyzable tannin pathway. frontiersin.orgwikipedia.orgoup.comnih.govacs.org UGGTs involved in this reaction have been identified in a wide range of plant species, highlighting the widespread nature of this biosynthetic step in the plant kingdom. oup.commdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.orgoup.comfrontiersin.org
Chemical Synthesis and Derivatization Strategies for β Glucogallin and Its Analogues
Total Chemical Synthesis of β-Glucogallin
Total chemical synthesis of β-glucothis compound involves the construction of the molecule from simpler starting materials. One method for the synthesis of β-glucothis compound (1-O-galloyl-β-D-glucose) involves the esterification of gallic acid and activated UDP-glucose, catalyzed by an enzyme like gallate 1-beta-glucosyltransferase. wikipedia.orgutu.fi This enzymatic approach mimics the natural biosynthesis of β-glucothis compound found in plants such as oak leaves. wikipedia.orgutu.fi
While enzymatic synthesis is a natural route, chemical synthesis methods have also been developed. An original two-step chemical preparation of β-glucothis compound with a reported yield of 90% has been developed. acs.orgacs.org
Semi-synthetic Approaches for Modifying β-Glucothis compound
Semi-synthetic approaches involve using naturally derived β-glucothis compound as a starting material for chemical modifications. These methods are employed to create derivatives with altered properties, such as improved pharmacokinetics or pharmacodynamics. researchgate.net The natural abundance of β-glucothis compound in sources like Emblica officinalis makes semi-synthesis a viable strategy for obtaining analogues for further study. researchgate.netresearchgate.net Several semisynthetic derivatives of β-glucothis compound are being developed to enhance its properties. researchgate.net
Synthesis of Galloylglucose Derivatives for Structure-Activity Relationship Studies
The synthesis of various galloylglucose derivatives is essential for understanding the relationship between their chemical structure and biological activity. researchgate.netnih.govnih.govresearchgate.net These studies help identify the key structural features responsible for desired effects and guide the design of more potent or selective compounds. researchgate.netnih.gov Galloylglucose derivatives can range in complexity, from monogalloyl glucoses like β-glucothis compound to polygalloyl glucoses such as pentagalloylglucose (B1669849) (PGG). nih.govwikipedia.orguni-freiburg.de
Esterification and Alkylation Reactions
Esterification is a fundamental reaction in the synthesis of galloylglucose derivatives, involving the formation of ester bonds between the hydroxyl groups of glucose and the carboxyl group of gallic acid or its derivatives. tcichemicals.com This is the basis for attaching galloyl units to the glucose core. Different strategies can be employed to control the position and number of galloyl groups attached.
Alkylation reactions can also be utilized to modify galloylglucose derivatives. mdpi-res.com These reactions involve the introduction of alkyl groups, which can alter the lipophilicity and other properties of the molecule, potentially impacting its biological activity and pharmacokinetic profile. organicchemistrytutor.comlibretexts.org For instance, modifications around specific positions on the glucose core, such as the C-6 position, have been explored to modulate and enhance activity. researchgate.net
Modification of Galloyl Units and Glucose Moiety
Modification of the galloyl units themselves or the glucose moiety can lead to novel galloylglucose derivatives with tailored properties. acs.orgwikipedia.org
Modification of Galloyl Units: The galloyl group contains hydroxyl groups that can be chemically modified, for example, through esterification or etherification with other functional groups or molecules. This can influence the compound's solubility, stability, and interactions with biological targets.
Modification of Glucose Moiety: The glucose core offers multiple hydroxyl groups at different positions (C-1, C-2, C-3, C-4, C-6) that can be selectively acylated with galloyl groups or modified through other reactions. utu.fi The position and degree of galloylation significantly impact the biological activity. researchgate.netnih.gov Studies have shown that the glucose core provides a scaffold for presenting the galloyl groups in a specific spatial orientation crucial for activity. researchgate.netnih.gov Furthermore, modifications to the glucose ring itself, such as the synthesis of deoxy sugars or the use of different sugar scaffolds, can also be explored to investigate their effect on the structure-activity relationship. researchgate.netnih.gov The introduction of new linkages, such as amide, ether, or triazole linkages, to replace the labile ester bond in β-glucothis compound has also been investigated to improve stability. acs.orgacs.org
Structure-activity relationship studies on galloylglucose derivatives have provided valuable insights. For example, research on pentagalloylglucose (PGG) and its analogues has indicated that both the glucose and galloyl groups are critical for activity. researchgate.netnih.gov Specifically, the galloyl groups at positions 1, 2, 3, and 4 of glucose appear essential for certain activities, while the galloyl group at the 6 position may be less critical or can be modified. researchgate.netnih.gov
Molecular and Cellular Mechanism Investigations of β Glucogallin Non Clinical Context
Interaction with Enzymes and Receptors: In Vitro Binding and Modulation Studies
In vitro studies have demonstrated that β-glucogallin interacts with and modulates the activity of several enzymes. A key area of research has been its inhibitory effect on aldose reductase (AKR1B1). wikipedia.orgnih.govresearchgate.netmdpi.commdpi.comnih.govmedchemexpress.complos.org AKR1B1 is an enzyme involved in the polyol pathway, catalyzing the reduction of glucose to sorbitol. mdpi.com β-Glucothis compound has been identified as a potent and selective inhibitor of AKR1B1. mdpi.comnih.govmedchemexpress.complos.org
Studies using human AKR1B1 have determined IC₅₀ values for β-glucothis compound. When using glyceraldehyde as a substrate, the IC₅₀ was found to be 58 ± 3 µM under saturating conditions. nih.govmedchemexpress.complos.org With glucose as a substrate under saturating conditions, the IC₅₀ was 17 ± 1 µM, and this value did not significantly change when the glucose concentration was reduced 20-fold (IC₅₀ = 13 ± 1 µM). nih.govplos.org This suggests a noncompetitive inhibition pattern for the reduction of glucose. nih.gov β-Glucothis compound showed no significant activity against other aldo-keto reductases like AKR1B10 and AKR1A1 at tested concentrations. nih.govplos.org
Beyond aldose reductase, β-glucothis compound has also shown inhibitory effects on cyclooxygenase-1 and -2 (COX-1 and COX-2) activities in vitro. wsu.edu Additionally, molecular docking studies suggest that β-glucothis compound can bind to the active site of Toll-like receptor 4 (TLR4), a key receptor involved in the inflammatory response. nih.gov The binding energy calculated for the interaction with TLR4 was -7.0 kcal/mol, with conventional hydrogen bonding observed with specific amino acid residues within the LPS binding pocket. nih.gov Computational studies also indicate potential binding interactions with Microsomal Prostaglandin (B15479496) E Synthase Type 2 (mPGES-2), an enzyme involved in prostaglandin synthesis, suggesting β-glucothis compound may interfere with its enzymatic activity. pubtexto.com
Data from In Vitro Enzyme Inhibition Studies:
| Enzyme Target | Substrate | IC₅₀ (µM) | Inhibition Pattern (with Glucose) | Reference |
| Aldose Reductase (AKR1B1) | Glyceraldehyde | 58 ± 3 | Not specified | nih.govmedchemexpress.complos.org |
| Aldose Reductase (AKR1B1) | Glucose | 17 ± 1 | Noncompetitive | nih.govplos.org |
| Aldose Reductase (AKR1B1) | Glucose (20x lower) | 13 ± 1 | Noncompetitive | nih.govplos.org |
| AKR1B10 | Glyceraldehyde | No activity | Not applicable | nih.govplos.org |
| AKR1A1 | Glyceraldehyde | No activity | Not applicable | nih.govplos.org |
| Cyclooxygenase-1 (COX-1) | Not specified | Inhibition observed | Not specified | wsu.edu |
| Cyclooxygenase-2 (COX-2) | Not specified | Inhibition observed | Not specified | wsu.edu |
Pathway Modulation and Biochemical Cascade Interrogation in Cellular Models
Investigations using cellular models have revealed β-glucothis compound's ability to modulate several biochemical pathways and cascades. A significant finding is its protective effect against oxidative stress in various cell types. In methylglyoxal-exposed lens epithelial cells, pretreatment with β-glucothis compound improved antioxidant enzyme levels and reduced reactive oxygen species (ROS). mdpi.com Similarly, in RAW 264.7 macrophage cells, β-glucothis compound alleviated arsenic-induced ROS production, mitochondrial dysfunction, and apoptosis. researchgate.netmdpi.com It has been reported to upregulate antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD). researchgate.netmdpi.com
β-Glucothis compound also modulates inflammatory pathways in cellular contexts. In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells), β-glucothis compound pre-treatment significantly decreased levels of ROS, nitric oxide (NO), superoxide, and pro-inflammatory cytokines including TNF-alpha, IL-4, IL-17, IL-1β, and IL-6. nih.gov It also increased reduced glutathione and helped restore mitochondrial membrane potential. nih.gov Gene profiling and validation studies showed that β-glucothis compound downregulated the LPS-induced expression of key inflammatory mediators such as c-Fos, Fas, MMP-9, iNOS, COX-2, MyD88, TRIF, TRAF6, TRAM, c-JUN, and NF-κB. nih.gov Furthermore, it reduced the nuclear translocation of LPS-activated NF-κB, thereby reducing the expression of NLRP3 and IL-1β and indicating inhibition of inflammasome formation. nih.gov
In the context of glucose metabolism, cellular models have shown β-glucothis compound's impact on sorbitol accumulation. In a transgenic mouse lens organ culture model overexpressing human AKR1B1, β-glucothis compound (30 µM) significantly inhibited sorbitol accumulation by 73% under hyperglycemic conditions. nih.govmedchemexpress.complos.orgplos.org This demonstrates its ability to inhibit the polyol pathway in a relevant ex-vivo model. In RAW264.7 murine macrophage cells, β-glucothis compound also inhibited AKR1B1 activity and prevented sorbitol accumulation by approximately 50%. medchemexpress.com
Beyond inflammation and oxidative stress, β-glucothis compound has shown effects on cell proliferation and migration in specific cancer cell lines. Studies have indicated that β-glucothis compound can inhibit the proliferation and migration of cholangiocarcinoma cells. researchgate.net
Key Pathway Modulations Observed in Cellular Models:
| Pathway/Process | Cellular Model | Observed Effect | Reference |
| Oxidative Stress | Lens epithelial cells, RAW 264.7 macrophages | Reduced ROS, increased antioxidant enzymes (GSH, CAT, SOD), protection against arsenic-induced toxicity. | researchgate.netmdpi.commdpi.com |
| Inflammation | RAW 264.7 macrophages | Reduced pro-inflammatory cytokines (TNF-α, IL-4, IL-17, IL-1β, IL-6), reduced NO and superoxide, inhibited NF-κB activation and inflammasome formation. | nih.gov |
| Polyol Pathway | Transgenic mouse lens, RAW264.7 macrophages | Inhibited AKR1B1 activity, reduced sorbitol accumulation under hyperglycemic conditions. | nih.govmedchemexpress.complos.orgplos.org |
| Cell Proliferation/Migration | Cholangiocarcinoma cells | Inhibited cell growth and migration. | researchgate.net |
Fundamental Roles in Cellular Processes Beyond Direct Therapeutic Applications
While much research focuses on the potential therapeutic implications of β-glucothis compound's activities, its interactions also highlight fundamental roles in cellular processes. As a precursor in the biosynthesis of hydrolyzable tannins, β-glucothis compound plays a crucial role in plant metabolism and the production of these complex polyphenols. wikipedia.orgresearchgate.netmdpi.comresearchgate.netnih.gov This indicates its fundamental involvement in the metabolic pathways of plants that synthesize these compounds.
At a cellular level, β-glucothis compound's ability to scavenge free radicals and upregulate antioxidant enzymes points to a fundamental role in maintaining cellular redox balance, a critical process for cell survival and function under various stress conditions. nih.govresearchgate.netresearchgate.netmdpi.com Its interaction with enzymes like aldose reductase and cyclooxygenases underscores its potential to influence basic metabolic and signaling pathways that are conserved across different biological systems. wikipedia.orgnih.govmedchemexpress.complos.orgwsu.edupubtexto.com The modulation of NF-κB and inflammasome pathways in macrophages demonstrates its impact on fundamental immune and inflammatory responses at the cellular level. nih.gov Furthermore, studies on glucose diffusion and amylolysis kinetics in vitro suggest a basic interaction with processes related to carbohydrate digestion and absorption. wisdomlib.org
Theoretical Frameworks for Understanding β-Glucothis compound Molecular Interactions
Theoretical frameworks, particularly computational approaches like molecular docking and molecular dynamics simulations, have been instrumental in understanding the molecular interactions of β-glucothis compound. These methods provide insights into the binding modes and affinities of β-glucothis compound with target enzymes and receptors.
Molecular docking studies with aldose reductase (AKR1B1) have predicted that β-glucothis compound binds favorably to the active site. nih.govplos.orgplos.orgresearchgate.net The sugar moiety is suggested to occupy the anionic site, forming hydrogen bonds with key catalytic residues and the bound cofactor NADPH. nih.gov The phenolic moiety is thought to extend into the specificity pocket, engaging in hydrophobic interactions and hydrogen bonds. nih.gov Computational modeling has shown that β-glucothis compound can bind to the AKR1B1 active site with a predicted binding energy of -44 kcal/mol, which was more favorable than that of the known inhibitor sorbinil (B39211) (-32 kcal/mol) in one study. nih.govplos.org Another study using different docking platforms calculated a lowest binding energy of -17.37 kcal/mol and an inhibition constant of 186.59 fM for the interaction with aldose reductase. researchgate.net
For TLR4, molecular docking predicted binding at the active site within the LPS binding pocket, with a binding energy of -7.0 kcal/mol. nih.gov Specific hydrogen bonds with residues like PHE:481, ASN:484, GLU:507, ASN:529, ASN:528, and LYS:482 were identified. nih.gov
Computational simulations have also been used to explore β-glucothis compound's interactions with other potential targets, such as mPGES-2, suggesting it may occupy the active site and interfere with enzymatic activity. pubtexto.com Molecular dynamics simulations have been employed to assess the stability and interaction dynamics of β-glucothis compound complexes with target proteins, such as the ATP binding domain AgrC in Staphylococcus aureus, identifying stable binding and interactions. researchgate.netresearchgate.net These theoretical approaches complement in vitro and cellular studies by providing a molecular-level understanding of how β-glucothis compound interacts with its biological targets.
Predicted Binding Energies from Molecular Docking Studies:
| Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| Aldose Reductase (AKR1B1) | -44 | nih.govplos.org |
| Aldose Reductase (AKR1B1) | -17.37 | researchgate.net |
| Toll-like Receptor 4 (TLR4) | -7.0 | nih.gov |
| ATP binding domain AgrC (S. aureus) | -6.319 ± 18.823 kJ/mol (-1.51 ± 4.5 kcal/mol) | researchgate.netresearchgate.net |
Note: Conversion from kJ/mol to kcal/mol: 1 kJ/mol ≈ 0.239 kcal/mol
Advanced Analytical Methodologies for β Glucogallin Research
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
HPLC and LC-MS are widely employed for the detection and quantification of β-glucogallin in complex matrices. Reversed-phase HPLC is a common approach, often utilizing C18 columns. researchgate.netnih.gov Detection is frequently performed using UV detectors set at wavelengths such as 285 nm. researchgate.netnih.gov
For enhanced specificity and sensitivity, particularly in complex biological samples like urine, LC-MS and LC-MS/MS methods have been developed. researchgate.netnih.gov These methods allow for the simultaneous detection and analysis of β-glucothis compound and related compounds like gallic acid. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique, with analysis performed in negative ion mode for β-glucothis compound and gallic acid. researchgate.netnih.gov Internal standards, such as 3-morpholin-4-ylpropane-1-sulfonic acid, can be used in positive ion mode to improve quantification accuracy. researchgate.netnih.gov
Chromatographic conditions vary depending on the matrix and specific research objectives. Examples include using mobile phases composed of water, methanol, and formic acid with gradient elution. researchgate.netnih.govmdpi.com Flow rates are typically in the range of 0.7 to 1 mL/min. researchgate.netnih.gov
LC-MS/MS has been successfully applied to identify and quantify β-glucothis compound in various plant extracts, including those from Emblica officinalis and Vitis amurensis. nih.govresearchgate.netnih.gov This technique provides detailed mass fragmentation patterns that aid in the unequivocal identification of the compound. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis in β-Glucothis compound Pathways
While HPLC and LC-MS are primary techniques for analyzing the relatively non-volatile β-glucothis compound itself, GC-MS plays a role in studying volatile metabolites that may be involved in its metabolic pathways or associated with the plant sources where it is found. GC-MS is particularly well-suited for the analysis of volatile organic compounds (VOCs). nih.govspectroscopyonline.com
Analysis of volatile metabolites by GC-MS typically involves sample preparation steps such as distillation or headspace analysis to isolate the volatile components. spectroscopyonline.commdpi.com Chemical derivatization, such as trimethylsilylation, is often required to increase the volatility of less volatile metabolites before GC-MS analysis. nih.gov
GC-MS has been used in metabolomic studies to analyze both volatile and non-volatile compounds in plants. mdpi.comresearchgate.netmdpi.com While direct analysis of β-glucothis compound by GC-MS is not standard due to its low volatility, this technique can provide insights into the broader metabolic context of β-glucothis compound biosynthesis and degradation by identifying related volatile compounds. Studies utilizing GC-MS in plant metabolomics have identified various classes of volatile compounds, including terpenes, fatty acid derivatives, and benzenoids. mdpi.com
Spectroscopic Techniques for Quantitative Analysis and Purity Assessment
Spectroscopic techniques are valuable for the quantitative analysis and purity assessment of β-glucothis compound. UV-Visible spectroscopy is commonly used for quantification, particularly in conjunction with HPLC, by measuring the absorbance of β-glucothis compound at its maximum absorbance wavelength, around 272-285 nm. researchgate.netnih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for structural elucidation and purity assessment of isolated β-glucothis compound. nih.gov NMR provides detailed information about the chemical environment of atoms within the molecule, allowing for confirmation of its structure and identification of impurities. nih.gov
Near-Infrared Reflectance Spectroscopy (NIRS) has also been explored for the prediction of phenolic compounds, including gallic acid (a precursor to β-glucothis compound), in plant materials. acs.org While not as specific as NMR or hyphenated techniques for direct β-glucothis compound analysis, NIRS can be used for rapid, non-destructive screening and quantitative analysis of related polyphenols in complex matrices. acs.org
Method Validation and Reproducibility in β-Glucothis compound Analysis
Ensuring the reliability and accuracy of analytical results for β-glucothis compound requires rigorous method validation. Validation parameters typically assessed include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netgtfch.orgjespublication.comfda.gov
Linearity is determined by analyzing a series of standards at different concentrations to establish a linear relationship between the analyte concentration and the instrument response. researchgate.net Accuracy is assessed through recovery studies, where known amounts of β-glucothis compound are added to a matrix and the percentage recovered is measured. researchgate.netgtfch.org Precision, which reflects the reproducibility of the method, is evaluated by performing replicate analyses of samples. researchgate.netgtfch.orgfda.gov Both intra-day and inter-day precision are typically determined. researchgate.net Acceptable precision is often indicated by a low relative standard deviation (RSD). researchgate.netgtfch.org
The LOD and LOQ represent the lowest concentrations of β-glucothis compound that can be reliably detected and quantified, respectively. researchgate.netgtfch.orgfda.gov Specificity ensures that the method accurately measures β-glucothis compound without interference from other compounds in the sample matrix. jespublication.comfda.gov
Method validation is crucial for applying these analytical techniques to various research applications, including pharmacokinetic studies and the analysis of β-glucothis compound in different plant sources. researchgate.netnih.gov Reproducibility, which involves obtaining consistent results when the method is performed by different analysts or in different laboratories, is also a key aspect of validation, particularly for methods intended for wider use. gtfch.orgjespublication.comfda.gov
Theoretical and Computational Modeling of β Glucogallin
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are widely used computational techniques to predict the binding modes and affinities of small molecules, such as β-glucogallin, to biological targets, primarily proteins. These methods offer insights into the molecular recognition process and the stability of the resulting complexes.
Studies have utilized molecular docking to investigate the interaction of β-glucothis compound with aldose reductase (AKR1B1), an enzyme implicated in diabetic complications plos.orgnih.govplos.orgnih.gov. Computational modeling indicated that β-glucothis compound favorably binds to the active site of AKR1B1 plos.orgnih.govnih.gov. The binding site of AKR1B1 consists of two main pockets: the "anionic" pocket and the "specificity" pocket plos.orgnih.gov. Molecular docking studies showed that β-glucothis compound occupies both of these pockets, leading to a greater number of active site interactions compared to inhibitors that bind only to the anionic pocket, such as sorbinil (B39211) plos.org.
The calculated binding energy for β-glucothis compound with AKR1B1 was reported to be -44 kcal/mol, which was more favorable than the -32 kcal/mol calculated for sorbinil, a known AKR1B1 inhibitor plos.orgnih.govplos.org. These computational findings suggest that β-glucothis compound can bind to AKR1B1 effectively, potentially with higher affinity and specificity than sorbinil plos.org. Specific interactions identified through computational modeling include hydrogen bonds formed between the glucose moiety of β-glucothis compound and residues in the anionic pocket, such as Tyr48, Trp111, His110, Cys298, and the bound cofactor NADP+ plos.org. Additionally, the phenolic moiety of β-glucothis compound was found to extend into the "specificity" pocket, potentially forming hydrogen bonds with Ser302 and engaging in favorable hydrophobic interactions with Leu300 plos.org.
Molecular docking simulations have also been employed to study the interaction of β-glucothis compound with other protein targets, such as mPGES-2, an enzyme involved in prostaglandin (B15479496) synthesis pubtexto.com. Docking results suggested that β-glucothis compound binds at the active site of mPGES-2, potentially interfering with substrate binding and enzymatic activity pubtexto.com. The predicted free energy of binding for β-glucothis compound with mPGES-2 was -8.0 kcal/mol, with hydrogen bond interactions observed with residues including LEU102, ARG99, TYR175, ARG13, HOH1, ARG146, IMN379, TYR107, and VAL148 pubtexto.com.
Molecular dynamics (MD) simulations have been used to further investigate the stability and interaction dynamics of β-glucothis compound with target proteins. MD simulations have identified β-glucothis compound as a promising compound with stable binding and interactions with the ATP binding domain AgrC of Staphylococcus aureus researchgate.netnih.govresearchgate.net. These simulations revealed the formation of six hydrogen bonds with key amino acids in AgrC, including Arg-303, Asp-338, Glu-342, Glu-384, Lys-389, and Gly-396, indicating strong and stable bonding researchgate.netnih.gov. The binding affinity for β-glucothis compound with AgrC (PDB ID: 4BXI) was reported as -6.319 ± 18.823 kJ/mol researchgate.netnih.gov.
These computational studies, utilizing both docking and dynamics simulations, provide valuable insights into the potential mechanisms by which β-glucothis compound interacts with various protein targets, highlighting its potential as an inhibitor.
Here is a summary of some molecular docking and dynamics simulation findings:
| Target Protein | Organism | Computational Method(s) | Key Interactions | Predicted Binding Energy/Affinity | Source |
| Aldose Reductase (AKR1B1) | Human | Molecular Docking | Hydrogen bonds with Tyr48, Trp111, His110, Cys298, NADP+; Hydrophobic interactions with Leu300; H-bonds with Ser302 | -44 kcal/mol | plos.orgnih.govplos.org |
| mPGES-2 | Human | Molecular Docking | Hydrogen bonds with LEU102, ARG99, TYR175, ARG13, HOH1, ARG146, IMN379, TYR107, VAL148, THR174 | -8.0 kcal/mol | pubtexto.com |
| AgrC ATP binding domain | Staphylococcus aureus | Molecular Docking, MD Simulations | Hydrogen bonds with Arg-303, Asp-338, Glu-342, Glu-384, Lys-389, Gly-396 | -6.319 ± 18.823 kJ/mol | researchgate.netnih.govresearchgate.net |
| TLR4 | Macrophages | Molecular Docking | Binds at the active site | Not specified | nih.gov |
Predictive Modeling of β-Glucothis compound Biosynthetic Pathways
Predictive modeling plays a crucial role in understanding and elucidating the complex biosynthetic pathways of natural compounds like β-glucothis compound. β-glucothis compound is recognized as a key intermediate and the first committed step in the biosynthesis of hydrolyzable tannins, including gallotannins and ellagitannins utu.firesearchgate.netresearchgate.net.
The biosynthesis of β-glucothis compound involves the esterification of gallic acid and activated UDP-glucose utu.firesearchgate.net. This reaction is catalyzed by UDP-glucose dependent glucosyltransferases (UGTs) researchgate.net. Predictive modeling, often integrated with transcriptomic and metabolomic analyses, helps in identifying potential genes and enzymes involved in this pathway frontiersin.org. For example, studies in Canarium album have utilized expression pattern and correlation analysis to identify UGT genes potentially involved in the generation of β-glucothis compound mdpi.com. Prokaryotic expression studies then characterized the enzymatic activity of identified UGTs, confirming their role in catalyzing the formation of β-glucothis compound from gallic acid mdpi.com.
In red alder (Alnus rubra), transcriptomic and metabolomic analyses, combined with sequence comparisons to known UGTs, have helped identify potential candidate genes (ArUGT1 and ArUGT2) involved in the metabolism of gallic acid to β-glucothis compound frontiersin.org. These in silico approaches provide a theoretical basis for further functional research on the UGTs involved in hydrolyzable tannin synthesis mdpi.comdntb.gov.ua.
Predictive modeling also extends to understanding the role of β-glucothis compound as an acyl donor in the formation of higher galloylated glucoses, which are precursors to more complex tannins utu.fi. This involves understanding the position-specificity of galloylation steps, which dictates the structures of galloylglucoses formed in plant cells utu.fi.
Here is a simplified representation of the initial step in β-glucothis compound biosynthesis:
| Substrates | Enzyme Class | Product |
| Gallic acid | UDP-glucose | UDP-glucosyltransferase (UGT) |
Research Challenges and Future Directions in β Glucogallin Studies
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
While the initial step of β-glucogallin formation catalyzed by UGTs is known, the complete suite of enzymes and the intricate regulatory networks governing the entire hydrolyzable tannin biosynthetic pathway are not yet fully elucidated. researchgate.netutu.fiplos.org β-Glucothis compound is a precursor for more complex galloylated glucoses and tannins, and the specific acyltransferases involved in these subsequent galloylation steps exhibit position-specificity. utu.fifrontiersin.org Identifying and characterizing these enzymes, as well as understanding the regulatory mechanisms that control their expression and activity, are crucial for manipulating the production of β-glucothis compound and downstream HTs in plants and microorganisms. Studies have identified specific UGTs, such as UGT84A23 and UGT84A24 in pomegranate, that catalyze β-glucothis compound formation, and research is ongoing to understand their localization and coordination with other metabolic pathways. plos.org The identification of enzymes mediating gallic acid formation clustered in specific phylogenetic groups of dehydroquinate dehydratase/shikimate dehydrogenases (DQD/SDHs) also highlights the complexity of the biosynthetic origins. researchgate.net
Development of Novel and Efficient Chemical Synthesis Routes for β-Glucothis compound and its Analogues
The current industrial production of gallic acid and β-glucothis compound primarily relies on plant extraction, which can be limited by low abundance in plants. researchgate.net While microbial synthesis is emerging as a green and cost-effective alternative, challenges remain in achieving high titers and yields. researchgate.netnih.gov Developing novel and efficient chemical synthesis routes for β-glucothis compound and its analogues is important for providing access to sufficient quantities for research and potential industrial applications. frontiersin.org Chemical synthesis can also facilitate the creation of structural analogues with potentially improved properties or novel bioactivities. Although the synthesis of related compounds like penta-O-galloyl-β-D-glucose (PGG) has seen advancements, optimizing chemical synthetic methodology for β-glucothis compound and its diverse analogues remains an area for development. frontiersin.orgnih.gov
Deeper Understanding of Molecular Mechanisms Beyond Observational Studies
While numerous studies have reported the various biological activities of β-glucothis compound, including antioxidant, anti-inflammatory, and antidiabetic effects, a deeper understanding of the precise molecular mechanisms underlying these observations is needed. nih.govplos.orgmedchemexpress.comresearchgate.netmdpi.comresearchgate.net Moving beyond observational studies requires detailed investigations into the specific protein targets, signaling pathways, and cellular processes modulated by β-glucothis compound and its metabolites. For instance, β-glucothis compound has been shown to inhibit aldose reductase (AKR1B1) and attenuate LPS-induced signaling in macrophages by affecting pathways like NF-κB. nih.govplos.orgmedchemexpress.com However, comprehensive mapping of all interactions and downstream effects is still an ongoing effort. nih.govmdpi.com In silico approaches, such as molecular docking, can provide insights into potential binding sites, but experimental validation is crucial. nih.govplos.orgrsc.org
Advancements in High-Throughput Analytical Techniques for Complex Biological Matrices
Accurate and sensitive analysis of β-glucothis compound and its metabolites in complex biological matrices, such as plasma, urine, and tissue extracts, is essential for pharmacokinetic, pharmacodynamic, and metabolism studies. researchgate.net While methods like HPLC-MS/MS have been developed, analyzing these compounds in diverse and complex biological samples at high throughput presents challenges. researchgate.nettechnologynetworks.com Advancements in analytical technologies, including high-resolution mass spectrometry and hyphenated techniques, coupled with streamlined sample preparation methods and automation, are needed to improve the efficiency and reliability of β-glucothis compound analysis in large-scale studies. technologynetworks.comnih.govnih.gov The ability to simultaneously screen and identify a broad panel of related compounds in a single analysis is also a valuable advancement. technologynetworks.com
Integration of Multi-Omics Data with β-Glucothis compound Research
Integrating data from various multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological systems influenced by β-glucothis compound. nih.govfrontiersin.org This integrated approach can help identify genetic factors influencing β-glucothis compound biosynthesis and metabolism, reveal global changes in gene and protein expression in response to β-glucothis compound treatment, and identify novel biomarkers or pathways involved in its effects. nih.govfrontiersin.org While multi-omics technologies are becoming more accessible, the effective integration and interpretation of these large and complex datasets remain a challenge. nih.govenergy.gov Future research should focus on developing robust bioinformatics tools and strategies for integrating multi-omics data to gain deeper insights into the mechanisms of action and potential therapeutic applications of β-glucothis compound. nih.govfrontiersin.org
Sustainable Production Strategies for β-Glucothis compound (e.g., Metabolic Engineering in Microorganisms)
Given the limitations of plant extraction, developing sustainable and scalable production strategies for β-glucothis compound is crucial. Metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, has shown promise for producing gallic acid and β-glucothis compound from renewable carbon sources. researchgate.netnih.govjmb.or.krbohrium.com However, challenges include improving titers and yields, optimizing metabolic pathways, and addressing potential bottlenecks in the production process. researchgate.netnih.govbohrium.com Future directions involve further engineering of microbial strains to enhance β-glucothis compound production, exploring alternative microbial hosts, and optimizing fermentation processes for industrial-scale production. researchgate.netnih.govjmb.or.krbohrium.com This includes screening efficient enzymes, integrating biosynthetic pathway genes, balancing carbon flux, and strengthening precursor pathways like the shikimate pathway. researchgate.netnih.govbohrium.com
Q & A
Basic: What are the primary chemical and biological properties of Gallin, and how are they validated in experimental settings?
This compound's properties (e.g., molecular structure, solubility, stability) should be characterized using spectroscopic techniques (NMR, FT-IR), chromatography (HPLC for purity), and thermal analysis (DSC/TGA). Validation requires comparison with established reference standards and replication across independent labs. For biological activity, use in vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls, ensuring protocols align with published guidelines .
Basic: How should researchers design initial experiments to assess this compound's pharmacological potential?
Begin with dose-response studies to determine IC50/EC50 values, using cell lines or animal models relevant to the target disease. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only groups). Document all experimental variables (e.g., temperature, pH, incubation time) to ensure reproducibility .
Advanced: How can conflicting data on this compound's mechanism of action be resolved across studies?
Address contradictions by:
- Meta-analysis : Compare experimental conditions (e.g., assay type, sample preparation) from conflicting studies .
- Orthogonal validation : Use complementary methods (e.g., CRISPR knockout models alongside pharmacological inhibition) to confirm target engagement .
- Statistical rigor : Apply sensitivity analysis to identify outliers or confounding variables .
Advanced: What methodologies are recommended for synthesizing this compound derivatives with enhanced specificity?
Adopt rational drug design approaches:
- Computational modeling : Predict binding affinities using molecular docking (e.g., AutoDock Vina) or MD simulations .
- Structure-activity relationship (SAR) studies : Systematically modify functional groups and test derivatives in in vitro and in vivo models .
- High-throughput screening : Prioritize compounds with >70% efficacy in primary assays and low cytotoxicity (CC50 > 100 µM) .
Basic: What ethical protocols are mandatory for this compound-related clinical or animal research?
- Clinical trials : Submit protocols to institutional review boards (IRBs) for approval, ensuring compliance with Declaration of Helsinki principles .
- Animal studies : Follow ARRIVE guidelines for reporting, including sample size justification and humane endpoints .
Advanced: How should researchers handle batch-to-batch variability in this compound synthesis?
- Quality control : Implement strict analytical criteria (e.g., ≥95% purity via HPLC, ±5% variance in biological activity) .
- Process optimization : Use design of experiments (DoE) to identify critical synthesis parameters (e.g., reaction time, catalyst concentration) .
- Documentation : Report batch-specific data in supplementary materials to enhance transparency .
Basic: What are the best practices for reporting this compound research in academic journals?
- Structure : Follow IMRAD format, with detailed methods, raw data in supplements, and discussion linking results to hypotheses .
- Reproducibility : Provide step-by-step protocols for key experiments (e.g., synthesis, bioassays) .
- Data sharing : Deposit spectra, crystallography data, and code in repositories like Zenodo or PubChem .
Advanced: How can machine learning enhance this compound research in drug discovery?
- Predictive modeling : Train algorithms on existing SAR data to prioritize novel derivatives .
- Data integration : Combine omics data (transcriptomics, proteomics) with this compound's activity profiles to identify off-target effects .
- Automation : Use AI-driven platforms for high-content screening and image analysis (e.g., CellProfiler) .
Basic: What analytical techniques are critical for characterizing this compound's stability under physiological conditions?
- Degradation studies : Use LC-MS to identify metabolites or degradation products after exposure to simulated gastric fluid (pH 2.0) or plasma .
- Accelerated stability testing : Store this compound at 40°C/75% RH for 6 months and monitor changes via DSC and XRD .
Advanced: How should researchers address reproducibility crises in this compound-related studies?
- Pre-registration : Submit study designs to platforms like Open Science Framework before experimentation .
- Collaborative replication : Partner with independent labs to validate key findings using shared protocols .
- Transparency : Disclose all raw data, statistical analyses, and software settings in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
